N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid
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Overview
Description
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid: is an organic compound that has garnered interest due to its unique chemical properties and applications in various scientific fields. This compound is known for its role as an auxin transport inhibitor, which makes it valuable in plant biology and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid typically involves the reaction of 1-naphthylamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid has a wide range of applications in scientific research:
Plant Biology: It is used as an auxin transport inhibitor to study the mechanisms of polar auxin transport in plants.
Chemistry: It serves as a reagent in various organic synthesis reactions and as a tool to study reaction mechanisms.
Mechanism of Action
The primary mechanism of action of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid involves its role as an auxin transport inhibitor. It binds to and inhibits PIN-FORMED (PIN) transporters on the plasma membrane, disrupting the polar transport of auxin . This inhibition affects various developmental processes in plants, including cell expansion, division, and differentiation.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used in agriculture.
Dicamba: A synthetic auxin with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): The major natural auxin in plants.
Uniqueness: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid is unique due to its specific inhibitory action on PIN transporters, which distinguishes it from other auxins and auxin inhibitors. Its ability to precisely target and disrupt polar auxin transport makes it a valuable tool in both research and agricultural applications .
Properties
CAS No. |
77106-23-1 |
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Molecular Formula |
C18H9Cl4NO3 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Cl4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
InChI Key |
KBZCRZZMAAJSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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